molecular formula C12H7Br2NO4 B12658934 4,5-Dibromo-2-(4-nitrophenoxy)phenol CAS No. 84604-84-2

4,5-Dibromo-2-(4-nitrophenoxy)phenol

Cat. No.: B12658934
CAS No.: 84604-84-2
M. Wt: 389.00 g/mol
InChI Key: SOCIRCCLOXVPNG-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(4-nitrophenoxy)phenol is a chemical compound with the molecular formula C12H6Br2NO4 It is characterized by the presence of bromine, nitro, and phenoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(4-nitrophenoxy)phenol typically involves the bromination of 2-(4-nitrophenoxy)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(4-nitrophenoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4,5-Dibromo-2-(4-aminophenoxy)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4,5-Dibromo-2-(4-nitrophenoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(4-nitrophenoxy)phenol depends on its specific application. For example, in biological systems, it may interact with cellular proteins or enzymes, disrupting their normal function. The bromine and nitro groups can participate in various biochemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar structure but lacks the nitrophenoxy group.

    4-Nitrophenol: Contains the nitro group but lacks bromine atoms.

    2-(4-Nitrophenoxy)phenol: Lacks bromine atoms but has a similar core structure.

Uniqueness

4,5-Dibromo-2-(4-nitrophenoxy)phenol is unique due to the presence of both bromine and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

84604-84-2

Molecular Formula

C12H7Br2NO4

Molecular Weight

389.00 g/mol

IUPAC Name

4,5-dibromo-2-(4-nitrophenoxy)phenol

InChI

InChI=1S/C12H7Br2NO4/c13-9-5-11(16)12(6-10(9)14)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H

InChI Key

SOCIRCCLOXVPNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2O)Br)Br

Origin of Product

United States

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